molecular formula C10H14Cl2N4 B2894621 2-(1-Phenyltriazol-4-yl)ethanamine;dihydrochloride CAS No. 856861-65-9

2-(1-Phenyltriazol-4-yl)ethanamine;dihydrochloride

Cat. No.: B2894621
CAS No.: 856861-65-9
M. Wt: 261.15
InChI Key: KODFAKVWXSGGDU-UHFFFAOYSA-N
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Description

2-(1-Phenyltriazol-4-yl)ethanamine dihydrochloride is a synthetic organic compound featuring a triazole ring substituted with a phenyl group at the 1-position and an ethanamine backbone. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

2-(1-phenyltriazol-4-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-7-6-9-8-14(13-12-9)10-4-2-1-3-5-10;;/h1-5,8H,6-7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODFAKVWXSGGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyltriazol-4-yl)ethanamine;dihydrochloride typically involves the reaction of 1-phenyl-1H-1,2,4-triazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyltriazol-4-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Phenyltriazol-4-yl)ethanamine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(1-Phenyltriazol-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Triazole-Based Derivatives

  • 2-(1-Phenyltriazol-4-yl)ethanamine dihydrochloride vs. 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride :
    • The phenyl group in the former may enhance aromatic stacking interactions in protein binding compared to the methyl group in the latter .
    • The thioether linker in the latter could reduce solubility compared to the direct ethanamine linkage in the target compound .

Indole and Phenethylamine Derivatives

  • Tryptamine HCl () shares an ethanamine backbone but replaces the triazole with an indole ring. Its anti-plasmodial activity is linked to hydrogen bonding with HSP90 residues (GLU527, TYR604), suggesting that the target compound may exhibit similar interactions if tested .
  • 2C-D and 2C-P () are phenethylamine derivatives with methoxy and alkyl substituents. These compounds are psychoactive and bind serotonin receptors, indicating that substituent position and electronic effects critically influence pharmacological targets .

Salt Forms and Solubility

  • Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than mono-hydrochloride analogs (e.g., 2C-D HCl) .

Research Findings and Hypotheses

  • HSP90 Inhibition : Structural analogs like tryptamine HCl show hydrogen bonding with HSP90 residues (GLU527, TYR604). The triazole ring in the target compound may similarly interact with ATP-binding pockets in proteins, though experimental validation is needed .
  • Psychoactive Potential: The phenyltriazole group in the target compound shares structural motifs with 2C-series phenethylamines, suggesting possible serotonergic activity. However, the triazole’s electron-withdrawing effects may reduce receptor affinity compared to methoxy substituents .

Biological Activity

2-(1-Phenyltriazol-4-yl)ethanamine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C10H12Cl2N4
  • Molecular Weight : 251.14 g/mol
  • Physical Form : White crystalline powder
  • Storage Conditions : Recommended at 4°C to maintain stability.

The biological activity of 2-(1-Phenyltriazol-4-yl)ethanamine; dihydrochloride primarily involves its interaction with various biological targets, including enzymes and receptors. Its structure allows for binding to nucleophilic sites on proteins, influencing several biochemical pathways:

  • Inhibition of Enzyme Activity : The compound can form covalent bonds with cysteine residues in enzymes, leading to inhibition.
  • Modulation of Cell Signaling : It affects key signaling pathways, potentially altering gene expression and cellular metabolism.
  • Induction of Apoptosis : Evidence suggests it may induce apoptosis in cancer cells by disrupting mitochondrial function.

Biological Activities

Research indicates that 2-(1-Phenyltriazol-4-yl)ethanamine; dihydrochloride exhibits a range of biological activities:

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains.
AntifungalEffective against specific fungal pathogens.
AntiviralShows potential in inhibiting viral replication.
AntitumorInduces cytotoxicity in cancer cell lines.
NeuroprotectiveMay protect neuronal cells from apoptosis.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of 2-(1-Phenyltriazol-4-yl)ethanamine; dihydrochloride against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Case Study 2: Antitumor Effects

In vitro studies on cancer cell lines revealed that the compound induced apoptosis through the activation of caspases and disruption of mitochondrial integrity. This suggests a mechanism where the compound can be explored as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of 2-(1-Phenyltriazol-4-yl)ethanamine; dihydrochloride is not extensively documented but is essential for understanding its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption when administered orally.
  • Distribution : Moderate tissue distribution with a preference for tumor tissues.
  • Metabolism : Primarily hepatic metabolism with potential active metabolites.
  • Excretion : Renal excretion observed in animal models.

Q & A

Q. What metabolomic approaches assess the compound’s toxicity in preclinical models?

  • Methodology : Administer the compound to cell lines or organoids and perform untargeted metabolomics (UPLC-QTOF-MS). Identify dysregulated pathways (e.g., oxidative stress markers like glutathione disulfide). Validate with targeted assays (e.g., ATP quantification for mitochondrial toxicity) .

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